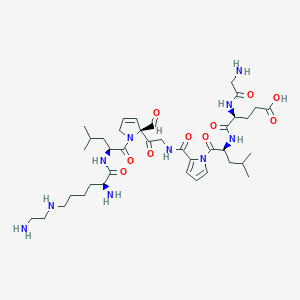
Bicyclic nona-gugyly
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclic nona-gugyly is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This molecule is composed of two fused rings, which gives it unique properties that make it useful in different areas of research. In
Applications De Recherche Scientifique
Bicyclic nona-gugyly has several scientific research applications. One of the most promising applications is in the field of drug discovery. This molecule has been shown to have potential as a drug scaffold, which means it can be used as a structural template for the development of new drugs. Additionally, bicyclic nona-gugyly has been used in the development of new materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of bicyclic nona-gugyly is not fully understood. However, it is believed that this molecule interacts with specific receptors in cells, which leads to changes in cellular signaling pathways. These changes can result in a variety of biological effects, including cell proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
Bicyclic nona-gugyly has been shown to have several biochemical and physiological effects. In vitro studies have shown that this molecule can inhibit the growth of cancer cells and induce apoptosis. Additionally, bicyclic nona-gugyly has been shown to have anti-inflammatory effects and can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using bicyclic nona-gugyly in lab experiments is its unique chemical structure. This molecule has two fused rings, which gives it unique properties that make it useful in different areas of research. Additionally, bicyclic nona-gugyly is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also some limitations to using this molecule in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on bicyclic nona-gugyly. One area of research that has received a lot of attention is the development of new drugs based on this molecule. Researchers are exploring the potential of bicyclic nona-gugyly as a scaffold for the development of new cancer drugs, anti-inflammatory drugs, and immunomodulatory drugs. Additionally, there is ongoing research on the mechanism of action of this molecule, which could lead to a better understanding of its biological effects. Finally, researchers are exploring the potential of bicyclic nona-gugyly in the development of new materials, such as polymers and liquid crystals.
Méthodes De Synthèse
The synthesis of bicyclic nona-gugyly is a complex process that involves several steps. The most common method used to synthesize this compound is the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. The resulting cyclohexene ring is then reacted with a second dienophile to form the bicyclic nona-gugyly molecule.
Propriétés
Numéro CAS |
106372-74-1 |
|---|---|
Nom du produit |
Bicyclic nona-gugyly |
Formule moléculaire |
C39H62N10O10 |
Poids moléculaire |
831 g/mol |
Nom IUPAC |
(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[2-[[2-[(5S)-1-[(2S)-2-[[(2S)-2-amino-6-(2-aminoethylamino)hexanoyl]amino]-4-methylpentanoyl]-5-formyl-2H-pyrrol-5-yl]-2-oxoethyl]carbamoyl]pyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H62N10O10/c1-24(2)19-28(47-35(56)27(11-12-33(53)54)45-32(52)21-41)37(58)48-17-7-10-30(48)36(57)44-22-31(51)39(23-50)13-8-18-49(39)38(59)29(20-25(3)4)46-34(55)26(42)9-5-6-15-43-16-14-40/h7-8,10,13,17,23-29,43H,5-6,9,11-12,14-16,18-22,40-42H2,1-4H3,(H,44,57)(H,45,52)(H,46,55)(H,47,56)(H,53,54)/t26-,27-,28-,29-,39-/m0/s1 |
Clé InChI |
GVAIGECYQGPQCB-KENYIHBBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N1CC=C[C@]1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)NC(=O)[C@H](CCCCNCCN)N |
SMILES |
CC(C)CC(C(=O)N1CC=CC1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CN)NC(=O)C(CCCCNCCN)N |
SMILES canonique |
CC(C)CC(C(=O)N1CC=CC1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CN)NC(=O)C(CCCCNCCN)N |
Synonymes |
icyclic nona-GUGYLY cyclo(Glu-Leu-Pro-Gly-Lys-Leu-Pro-Gly)cyclo(1gamma - 5epsilon)Gly cyclo(glutamyl-leucyl-prolyl-glycyl-lysyl-leucyl-prolyl-glycyl)cyclo(1-gamma-5-epsilon)glycine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



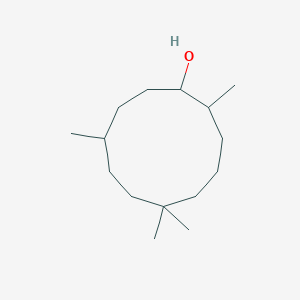
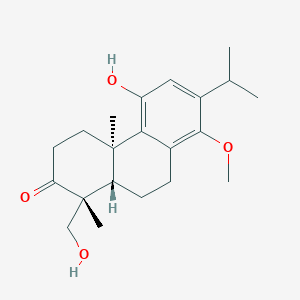
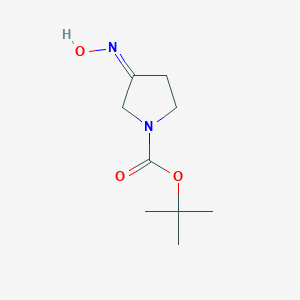
![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)
![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)
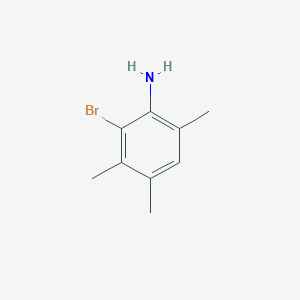
![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
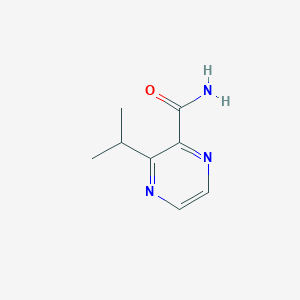
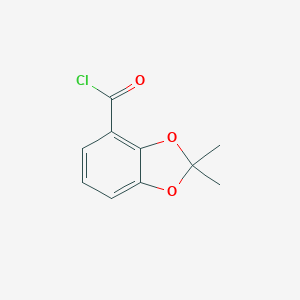
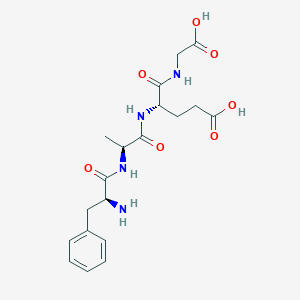
![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)
